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Compound of Interest

Compound Name: Tuclazepam

Cat. No.: B1626280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical

information on Tuclazepam. It is intended for research and informational purposes only.

Detailed experimental data for Tuclazepam is limited in publicly accessible scientific literature.

Therefore, some sections of this guide are based on the established properties of the

benzodiazepine class of compounds.

Introduction
Tuclazepam is a derivative of the benzodiazepine class of drugs.[1] Benzodiazepines are a

widely studied class of psychoactive compounds known for their anxiolytic, sedative, hypnotic,

anticonvulsant, and muscle relaxant properties. These effects are primarily mediated through

the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A

receptor. While specific preclinical and clinical data on Tuclazepam are scarce in the available

literature, this guide aims to provide a detailed understanding of its chemical structure and

predicted properties based on its classification as a benzodiazepine.

Chemical Structure and Identification
Tuclazepam is chemically designated as [2-chloro-5-(2-chlorophenyl)-1-methyl-3H-1,4-

benzodiazepin-2-yl]methanol.[1] Its structure features the characteristic fusion of a benzene

ring and a diazepine ring, with specific substitutions that define its unique identity within the

benzodiazepine family.
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Table 1: Chemical Identification of Tuclazepam

Identifier Value

IUPAC Name
[2-chloro-5-(2-chlorophenyl)-1-methyl-3H-1,4-

benzodiazepin-2-yl]methanol[1]

CAS Number 51037-88-8[1]

Chemical Formula C₁₇H₁₆Cl₂N₂O[1]

Molecular Weight 335.23 g/mol

PubChem CID 3050405

ChEMBL ID CHEMBL2104451

Physicochemical Properties
Detailed experimental data on the physicochemical properties of Tuclazepam are not readily

available. However, based on its chemical structure and the general properties of

benzodiazepines, the following can be inferred.

Table 2: Predicted Physicochemical Properties of Tuclazepam

Property Predicted Value/Characteristic

Physical State Likely a crystalline solid at room temperature.

Melting Point Not available.

Boiling Point Not available.

Solubility

Expected to have low solubility in water and

higher solubility in organic solvents like ethanol,

methanol, and dimethyl sulfoxide (DMSO).

pKa
Benzodiazepines are weakly basic. The pKa is

likely to be in the range of 1-3.

LogP
Expected to have a high octanol-water partition

coefficient (LogP), indicating good lipid solubility.
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Pharmacological Properties
Mechanism of Action
As a benzodiazepine, Tuclazepam is expected to exert its pharmacological effects by acting as

a positive allosteric modulator of the GABA-A receptor. The GABA-A receptor is a ligand-gated

ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron,

leading to hyperpolarization and reduced neuronal excitability.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA

binding site. This binding enhances the effect of GABA, increasing the frequency of chloride

channel opening. This potentiation of GABAergic inhibition in the central nervous system is

responsible for the characteristic effects of this drug class.

Figure 1: Simplified signaling pathway of Tuclazepam at the GABA-A receptor.

Receptor Binding Affinity
The affinity of benzodiazepines for different subtypes of the GABA-A receptor (e.g., those

containing α1, α2, α3, or α5 subunits) can influence their pharmacological profile. For instance,

α1-containing receptors are primarily associated with sedative effects, while α2- and α3-

containing receptors are linked to anxiolytic effects.

Specific binding affinity data (Ki values) for Tuclazepam across various GABA-A receptor

subtypes are not available in the reviewed literature. Such studies would be crucial to fully

characterize its pharmacological profile.

Pharmacokinetics
Detailed pharmacokinetic parameters for Tuclazepam in humans, such as absorption,

distribution, metabolism, and excretion, have not been publicly documented. The following is a

general overview based on the pharmacokinetic properties of many benzodiazepines.

Table 3: Predicted Pharmacokinetic Properties of Tuclazepam
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Parameter Predicted Characteristic

Absorption

Likely well-absorbed after oral administration,

with time to peak plasma concentration (Tmax)

occurring within a few hours.

Distribution

Expected to be highly protein-bound in plasma

and widely distributed throughout the body,

including the central nervous system, due to its

lipophilicity. The volume of distribution (Vd) is

likely to be large.

Metabolism

Predicted to be extensively metabolized in the

liver, primarily by cytochrome P450 (CYP)

enzymes. The primary metabolic pathways for

benzodiazepines often involve N-dealkylation

and hydroxylation.

Excretion

Metabolites are expected to be conjugated (e.g.,

with glucuronic acid) and excreted primarily in

the urine.

Half-life

The elimination half-life can vary significantly

among benzodiazepines. Without specific data,

the half-life of Tuclazepam is unknown.

Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of Tuclazepam are

not available in the public domain. However, general methodologies for the synthesis of

benzodiazepines and their analytical determination can be adapted.

Synthesis
The synthesis of benzodiazepines typically involves a multi-step process. A plausible, though

not specifically validated for Tuclazepam, synthetic route could involve the reaction of a

substituted 2-aminobenzophenone with an amino acid derivative, followed by cyclization.

Figure 2: A generalized workflow for the synthesis of a benzodiazepine like Tuclazepam.
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Note: This represents a generalized synthetic strategy. The actual synthesis of Tuclazepam
would require specific optimization of reagents, reaction conditions, and purification methods.

Analytical Methods
The quantitative analysis of benzodiazepines in biological matrices (e.g., plasma, urine) is

typically performed using chromatographic methods coupled with mass spectrometry.

6.2.1. Sample Preparation

A common workflow for preparing biological samples for analysis involves protein precipitation

followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte

from interfering matrix components.

Biological Sample
(e.g., Plasma, Urine)

Protein Precipitation
(e.g., with Acetonitrile)

Extraction
(LLE or SPE)

Evaporation & Reconstitution

LC-MS/MS Analysis

Click to download full resolution via product page
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Figure 3: A typical sample preparation workflow for the analysis of benzodiazepines in
biological fluids.

6.2.2. Instrumental Analysis

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry

(MS/MS) is a highly sensitive and selective method for the quantification of benzodiazepines.

Chromatography: A reverse-phase C18 column is typically used with a mobile phase

consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic

solvent (e.g., acetonitrile or methanol) in a gradient elution.

Mass Spectrometry: Detection is achieved using a mass spectrometer, often in multiple

reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific

precursor ion to product ion transition for the analyte and an internal standard.

Conclusion
Tuclazepam is a benzodiazepine derivative with a chemical structure that suggests it will

exhibit the characteristic pharmacological effects of this class of drugs. However, a

comprehensive understanding of its specific properties is hampered by the limited availability of

public data. Further research, including detailed preclinical and clinical studies, is necessary to

fully elucidate its binding affinity profile, pharmacokinetic parameters, and metabolic fate. The

experimental approaches outlined in this guide provide a framework for future investigations

into this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1626280#tuclazepam-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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